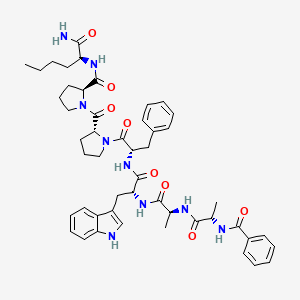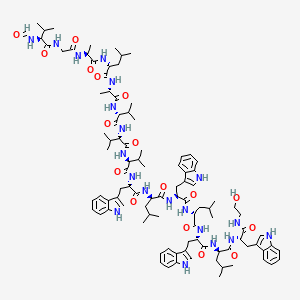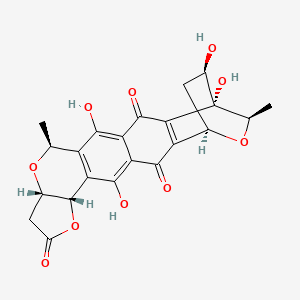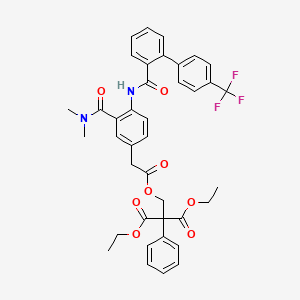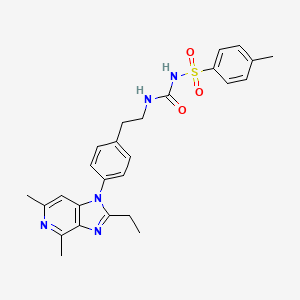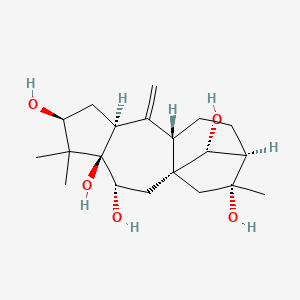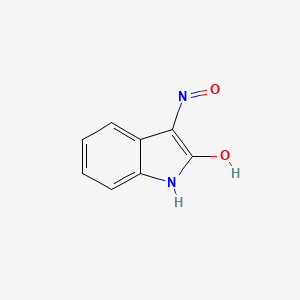
靛红-3-肟
描述
Isatin-3-oxime is a derivative of isatin, which is chemically known as indole-2,3-dione. Isatin itself is a versatile compound found in various natural sources such as plants, marine animals, and even human tissues. Isatin-3-oxime is formed by the reaction of isatin with hydroxylamine, resulting in the replacement of the carbonyl group at the third position with an oxime group.
科学研究应用
Isatin-3-oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting enzymes like histone deacetylases, which are targets for cancer therapy.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
作用机制
Target of Action
Isatin-3-oxime, a derivative of isatin, has been recognized as an attractive therapeutic fragment in drug design and development . It has shown potential in treating various diseases, including cancer and Neglected Tropical Diseases (NTDs) . The primary targets of Isatin-3-oxime include acetylcholinesterase (AChE) and human mitochondrial proteins, ferrochelatase (FECH), and adrenodoxin reductase (ADR) . These targets play crucial roles in various biological processes, including nerve signal transmission and energy production.
Mode of Action
Isatin-3-oxime interacts with its targets in a concentration-dependent manner . It has been found to increase the interaction between FECH and ADR . Moreover, it has shown potential as a reactivator for AChE inhibited by the pesticide paraoxon . The compound’s interaction with its targets leads to changes in their activity, which can result in various downstream effects.
Biochemical Pathways
Isatin-3-oxime affects several biochemical pathways. For instance, it has been found to inhibit the PI3K/Akt/mTOR pathway and the mitogen-activated protein kinase pathways (ERK) . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, Isatin-3-oxime can exert antiproliferative effects.
Result of Action
The molecular and cellular effects of Isatin-3-oxime’s action are diverse. It has been found to have potent anticancer activity . It can induce apoptosis and G2/M phase arrest, inhibit the migration of HepG2 cells , and reactivate AChE inhibited by paraoxon . Moreover, it has shown broad-spectrum antiviral properties .
生化分析
Biochemical Properties
Isatin-3-oxime interacts with various enzymes and proteins. It is known to be a reversible inhibitor for Monoamine Oxidase (MAO) enzymes, showing more selectivity for MAO-B than MAO-A . By inhibiting the MAO enzyme, Isatin-3-oxime increases the dopamine level in the brain .
Cellular Effects
Isatin-3-oxime has shown promising antiproliferative properties against different cancer cells . It can bind DNA, generate reactive species that cause oxidative damage, and inhibit selected proteins . It also has the potential to slow or stop the growth of tumors by modulating cell growth, proliferation, survival, and migration .
Molecular Mechanism
Isatin-3-oxime exerts its effects at the molecular level through various mechanisms. It can bind to metal ions, improving its biological properties and indicating a modulation by the metal and the ligand in a synergistic process . It can also bind DNA, generate reactive species that cause oxidative damage, and inhibit selected proteins .
Temporal Effects in Laboratory Settings
It is known that Isatin-3-oxime has shown remarkable and broad-spectrum antiviral properties .
Dosage Effects in Animal Models
In animal models, Isatin-3-oxime has shown protective effects against malathion-induced toxicity . At a dose of 300 mg/kg, it induced low or no toxicity in rats .
Metabolic Pathways
Isatin-3-oxime is involved in various metabolic pathways. It is an endogenous compound in humans, being detected as a metabolite of tryptophan or epinephrine .
Transport and Distribution
It is known to be largely distributed in the central nervous system (CNS), peripheral tissues, as well as body fluids .
Subcellular Localization
It is largely disseminated in the central nervous system (CNS), indicating its presence in neuronal cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isatin-3-oxime typically involves the reaction of isatin with hydroxylamine hydrochloride in the presence of a base. Common bases used include sodium hydroxide, sodium acetate, or potassium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:
Isatin+NH2OH⋅HCl→Isatin-3-oxime+HCl
Industrial Production Methods: While specific industrial production methods for isatin-3-oxime are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Isatin-3-oxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives
相似化合物的比较
Isatin-3-oxime can be compared with other isatin derivatives such as:
Isatin: The parent compound, known for its broad spectrum of biological activities.
Isatin-3-thiosemicarbazone: Another derivative with significant anticancer and antiviral properties.
Isatin-3-hydrazone: Known for its antimicrobial and antifungal activities.
Uniqueness: Isatin-3-oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other isatin derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
属性
IUPAC Name |
3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIJFHJUUXTXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209509 | |
| Record name | Isatin-3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-28-3 | |
| Record name | Isatin-3-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isatin-3-oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isatin-3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyiminoindolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)
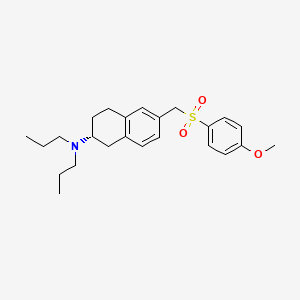
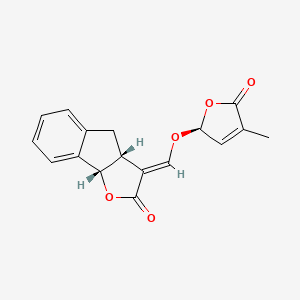
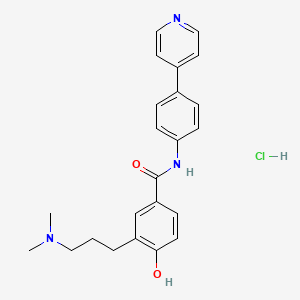
![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)
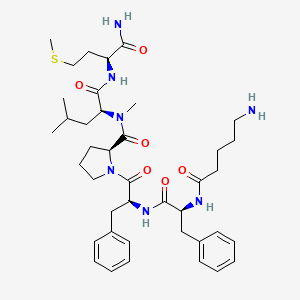
![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)
